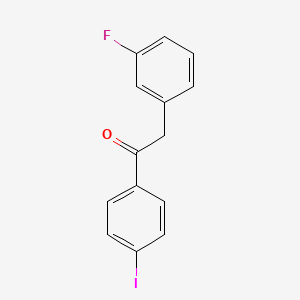

2-(3-Fluorophenyl)-4'-iodoacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

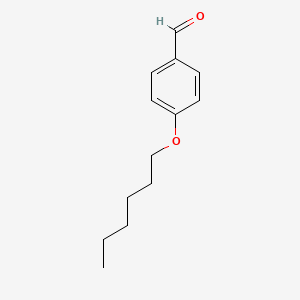

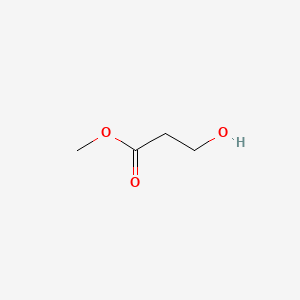

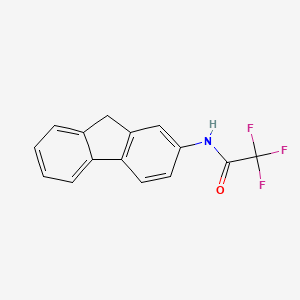

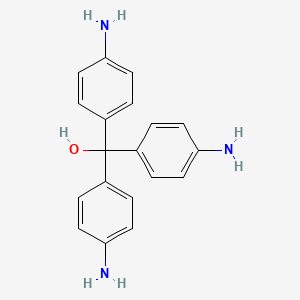

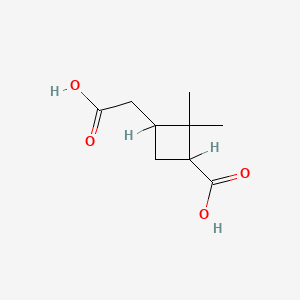

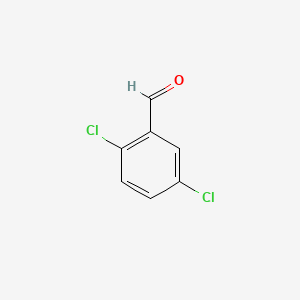

The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any notable features.

Synthesis Analysis

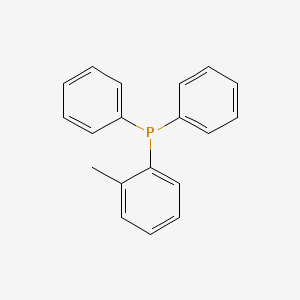

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

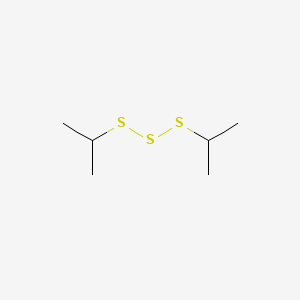

This would involve studying how the compound reacts with other substances. This could include its reactivity, what products are formed, and under what conditions the reactions occur.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Biological Baeyer–Villiger Oxidation of Acetophenones

A study by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, using 19F nuclear magnetic resonance (NMR). This process, facilitated by enzymes from Pseudomonas fluorescens and 4′-hydroxyacetophenone monooxygenase (HAPMO), converts acetophenones into valuable phenyl acetates, demonstrating an application in the biotransformation of ring-substituted acetophenones for chemical production (Moonen, Rietjens, & van Berkel, 2001).

Molecular Structure and Spectroscopy

Najiya et al. (2014) synthesized (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, analyzing its molecular structure, FT-IR, and spectroscopic properties through HF and DFT methods. This research contributes to the understanding of the molecular characteristics and potential applications of fluorinated acetophenones in material sciences and molecular engineering (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) conducted a study on the synthesis and antipathogenic activity of new thiourea derivatives, including those with fluorophenyl groups. These compounds exhibited significant anti-pathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the pharmaceutical and biomedical relevance of fluorinated acetophenones (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Evaluation of Novel Quinazolinone Derivatives

Farag et al. (2012) explored the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives with anti-inflammatory and analgesic properties, incorporating fluorophenyl groups. This study underscores the therapeutic potential of fluorinated acetophenones in developing new pharmaceutical agents (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Fluorescent Probes and Sensors

Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for use as fluorescent probes. These compounds demonstrate high sensitivity to pH changes and selectivity in metal cation sensing, illustrating the application of fluorinated acetophenones in the development of novel sensors for environmental and biomedical analysis (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also involve looking at how to handle and store the compound safely.

Direcciones Futuras

This would involve looking at potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-1-(4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWWXQTYSVSFRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642349 |

Source

|

| Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-4'-iodoacetophenone | |

CAS RN |

898784-81-1 |

Source

|

| Record name | Ethanone, 2-(3-fluorophenyl)-1-(4-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.